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Compound Name: Ethyl 3-methyl-2,6-dinitrobenzoate
CAS No.: 103041-13-0
Cat. No.: B2462374
. J

Executive Summary & Compound Identity

Ethyl 3-methyl-2,6-dinitrobenzoate (CAS: 103041-13-0) is a specialized aromatic
intermediate primarily utilized in the synthesis of indole-based CFTR modulators (e.g., lvacaftor
analogs). Its structural integrity is defined by the specific 2,6-dinitro substitution pattern on the
3-methylbenzoate scaffold, a configuration that introduces significant steric crowding and
electronic deactivation.

This guide addresses the characterization challenges arising from its low-melting nature and
the criticality of distinguishing it from its regioisomer, Ethyl 5-methyl-2,4-dinitrobenzoate.

Core Chemical Data
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Parameter Specification

Chemical Name Ethyl 3-methyl-2,6-dinitrobenzoate
CAS Number 103041-13-0

Molecular Formula C10H10N206

Molecular Weight 254.20 g/mol

_ White to tan solid (often isolated as a waxy
Physical State ]
residue)

Precursor MP 84-85 °C (3-Methyl-2,6-dinitrobenzoic acid)

Soluble in EtOAc, DCM, EtOH; Insoluble in

Solubility
Water

Physicochemical Characterization
Melting Point Analysis

Unlike high-melting nitro-aromatics, the ethyl ester of 3-methyl-2,6-dinitrobenzoic acid often
presents as a low-melting solid.[1][2] While the free acid precursor crystallizes distinctly at 84—
85 °C, the ethyl esterification disrupts the hydrogen bonding network, typically depressing the
melting point.

o Observed Behavior: The compound frequently isolates as a viscous oil or semi-solid that
crystallizes slowly upon standing or trituration with petroleum ether.

e Thermodynamic Implication: The presence of the ortho-nitro groups (positions 2 and 6)
relative to the ester creates a "tilted" ester carbonyl geometry due to steric repulsion,
preventing efficient crystal packing compared to the 3,5-dinitro isomers (MP ~94-95 °C).

Solubility & Crystal Habit

e Solvent Systems: High solubility in polar aprotic solvents (DMSO, DMF) and moderately
polar solvents (Ethyl Acetate, Dichloromethane).
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o Recrystallization: If solidification is required for purity standards, recrystallization is best
achieved using a binary solvent system of Ethanol/Water or Heptane/Ethyl Acetate, though
yield losses are common due to high solubility in organic layers.

Synthesis Logic & Regioselectivity

The synthesis of this compound is governed by the directing effects of the methyl (activating,
ortho/para) and carboxyl (deactivating, meta) groups. The challenge lies in isolating the 2,6-
dinitro isomer from the mixture.

Reaction Pathway[6][9]

 Nitration: 3-Methylbenzoic acid (m-Toluic acid) is nitrated using Fuming HNO3/H2SOa.
o Major Product: 5-methyl-2,4-dinitrobenzoic acid (sterically less hindered).

o Target Product: 3-methyl-2,6-dinitrobenzoic acid (formed via dinitration at the ortho
positions flanking the acid group).

» Esterification: The isolated acid is converted to the acid chloride (SOCIz) and then quenched
with Ethanol.

DOT Diagram: Synthesis & Impurity Fate

The following diagram illustrates the critical separation points where the target isomer is
purified from its regioisomers.
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Caption: Synthesis workflow highlighting the critical divergence of the 2,6-dinitro target from the
2,4-dinitro impurity prior to esterification.
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Analytical Protocols & Quality Control

Due to the potential for low melting point and oil formation, Melting Point is NOT a sufficient
release criterion. Purity must be validated via HPLC and NMR.

A. HPLC Method (Purity & Isomer Control)

This method separates the target 2,6-isomer from the 2,4-isomer based on polarity differences
induced by the steric inhibition of resonance in the 2,6-isomer.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

» Gradient: 10% B to 90% B over 20 minutes.

e Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

o Acceptance Criteria: Target peak purity >98.0%; Regioisomer <0.5%.

B. NMR Identification (Structural Validation)

The *H NMR spectrum provides definitive proof of the 2,6-substitution pattern.
e Solvent: CDCIs or DMSO-de.
» Key Signals:

o Aromatic Region: Look for two doublets (J ~8-9 Hz) representing the protons at C4 and
C5. Unlike the 3,5-dinitro isomer (which would show meta-coupling or singlets), the 2,6-
dinitro-3-methyl substitution leaves two adjacent protons.

o Ester Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm) for the Ethyl group.

o Methyl Group: Singlet (~2.3-2.5 ppm). Note: The chemical shift of the methyl group is
distinct due to the shielding/deshielding effect of the adjacent nitro group.
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Troubleshooting & Deviations

Observation

Root Cause

Corrective Action

Product remains an oil

Residual solvent
(EtOAC/EtOH) or high impurity

profile.

Dry under high vacuum (<5
mbar) at 40°C for 12h. If still
oil, seed with pure crystal if
available, or proceed to next
step if purity >95% by HPLC.

MP Depression (<40°C)

Presence of regioisomer (2,4-

dinitro).

Recrystallize the acid
precursor from water/ethanol
before repeating esterification.
Separation of esters is difficult;

separation of acids is easier.

Darkening/Decomposition

Thermal instability of nitro

groups.

Avoid heating >100°C during
solvent removal. Store under

inert atmosphere (N2) at 2-8°C.
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o Citation Context: Verification of chemical identity and purity standards (95%-+).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. echemi.com [echemi.com]
e 2. XiXisys | GHS 11 (Rev.11) SDS Word % CAS: 103041-13-0 Name: [xixisys.com]

¢ To cite this document: BenchChem. [Technical Characterization Guide: Ethyl 3-methyl-2,6-
dinitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2462374#melting-point-range-of-pure-ethyl-3-methyl-
2-6-dinitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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